molecular formula C10H11NO2 B1453846 (7-Methoxy-1-benzofuran-2-yl)methanamine CAS No. 165735-70-6

(7-Methoxy-1-benzofuran-2-yl)methanamine

Cat. No. B1453846
M. Wt: 177.2 g/mol
InChI Key: ZPDXFVTYOVORRW-UHFFFAOYSA-N
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Description

“(7-Methoxy-1-benzofuran-2-yl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C11H13NO2 and a molecular weight of 191.23 .


Synthesis Analysis

Benzofuran compounds, such as “(7-Methoxy-1-benzofuran-2-yl)methanamine”, are ubiquitous in nature and have strong biological activities . They are synthesized using novel methods for constructing benzofuran rings . One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)methanamine” is based on a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including “(7-Methoxy-1-benzofuran-2-yl)methanamine”, have been developed and utilized as anticancer agents . They have also shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Physical And Chemical Properties Analysis

“(7-Methoxy-1-benzofuran-2-yl)methanamine” has a molecular formula of C11H13NO2 and a molecular weight of 191.23 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Novel Synthesis Methods : A study by Schlosser et al. (2015) reports a novel synthesis approach towards benzofuran-2-yl-methanamine derivatives, which includes (7-Methoxy-1-benzofuran-2-yl)methanamine. This synthesis uses ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method offers a new route to generate various substituted benzofuran-2-yl-methanamine compounds (Schlosser et al., 2015).

  • Cytotoxic Activity Research : Research by Li et al. (2005) identified new benzofurans isolated from Styrax perkinsiae seeds, demonstrating cytotoxic activity against breast cancer cell lines. While this study doesn't focus exclusively on (7-Methoxy-1-benzofuran-2-yl)methanamine, it highlights the potential of benzofuran derivatives in cancer research (Li et al., 2005).

  • Chemical Reactions and Pathways : Kurosawa et al. (1980) explored the reactions of benzopyrans, including derivatives similar to (7-Methoxy-1-benzofuran-2-yl)methanamine, with lead(IV) acetate. This study provides insights into the chemical behavior and potential applications of benzofuran derivatives in various chemical reactions (Kurosawa et al., 1980).

  • Anticholinesterase Activity : Luo et al. (2005) synthesized compounds based on the molecular skeletons of furobenzofuran and found them to be potent inhibitors of cholinesterases. This research suggests potential therapeutic applications of benzofuran derivatives, including (7-Methoxy-1-benzofuran-2-yl)methanamine, in conditions like Alzheimer's disease (Luo et al., 2005).

  • Optoelectronic Applications : Coskun et al. (2019) studied the optoelectronic parameters of benzofuran-substituted chalcone derivatives. They found that these compounds, which are structurally related to (7-Methoxy-1-benzofuran-2-yl)methanamine, have potential applications in electronic and optoelectronic devices (Coskun et al., 2019).

  • PET Probe Development for PIM1 Imaging : Gao et al. (2013) developed a PET probe based on benzofuran derivative for imaging of the enzyme PIM1. This research demonstrates the application of benzofuran derivatives in diagnostic imaging and potentially in the treatment of related diseases (Gao et al., 2013).

  • Antibacterial and Antifungal Activities : Thomas et al. (2010) synthesized benzofuran derivatives with triazole moiety and evaluated their antibacterial and antifungal activities. This study shows the potential of benzofuran compounds in developing new antimicrobial agents (Thomas et al., 2010).

  • Neurological Applications : Vangveravong et al. (2010) studied benzofuran and benzothiophene compounds for their affinity at dopamine receptors, revealing potential applications in neurological disorders and drug development (Vangveravong et al., 2010).

Future Directions

Benzofuran compounds, including “(7-Methoxy-1-benzofuran-2-yl)methanamine”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . They are seen as potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDXFVTYOVORRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-1-benzofuran-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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